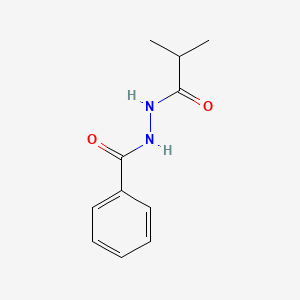

N'-(isobutyryl)benzohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

N'-(2-methylpropanoyl)benzohydrazide |

InChI |

InChI=1S/C11H14N2O2/c1-8(2)10(14)12-13-11(15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)(H,13,15) |

InChI Key |

BHPFYQSVJOZVGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NNC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N'-(isobutyryl)benzohydrazide

The primary and most established method for synthesizing this compound involves the acylation of benzohydrazide (B10538). This can be achieved through condensation reactions with a suitable isobutyrylating agent.

The synthesis of N'-acylhydrazides is commonly accomplished by the reaction of a hydrazide with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). In the case of this compound, the synthesis proceeds via the nucleophilic attack of the terminal amino group of benzohydrazide on the electrophilic carbonyl carbon of an isobutyrylating agent.

Two main reagents can be utilized for this purpose:

Isobutyryl chloride: This is a highly reactive acyl chloride that readily reacts with benzohydrazide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Isobutyric anhydride: This reagent is another effective acylating agent for this transformation. The reaction with an anhydride is generally less vigorous than with an acyl chloride and produces isobutyric acid as a byproduct. mdpi.com

The general reaction scheme is as follows:

Route 1: Using Isobutyryl Chloride C₆H₅CONHNH₂ (Benzohydrazide) + (CH₃)₂CHCOCl (Isobutyryl Chloride) → C₆H₅CONHNHCOCH(CH₃)₂ (this compound) + HCl

Route 2: Using Isobutyric Anhydride C₆H₅CONHNH₂ (Benzohydrazide) + ((CH₃)₂CHCO)₂O (Isobutyric Anhydride) → C₆H₅CONHNHCOCH(CH₃)₂ (this compound) + (CH₃)₂CHCOOH

The efficiency and yield of the synthesis of this compound are influenced by several factors, including the choice of solvent, temperature, and the presence of catalysts or bases.

For acylations using acyl chlorides, the reaction is often performed at low temperatures (e.g., 0–5 °C) to control the reactivity and prevent potential side reactions, such as the formation of di-substituted products. mdpi.com The use of a suitable base, like triethylamine (B128534) or pyridine, is crucial to scavenge the HCl generated, driving the reaction to completion.

When using acid anhydrides, the reaction can often be conducted at room temperature. mdpi.com Studies on the acylation of anilines by isobutyric anhydride have shown that the reaction can be catalyzed by the isobutyric acid that is produced. rsc.org

The choice of solvent is also critical. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are commonly employed to dissolve the reactants and facilitate the reaction. mdpi.comgoogle.com Recrystallization from a suitable solvent, such as ethanol (B145695), is a common method for purification of the final product. mdpi.commdpi.com

Table 1: Factors Influencing the Synthesis of N'-Acylbenzohydrazides

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Low temperature (0-5 °C) for acyl chlorides | Controls reactivity, minimizes side products like diacylhydrazines. mdpi.com |

| Room temperature for anhydrides | Sufficient for the reaction to proceed. mdpi.com | |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct from acyl chlorides, driving the equilibrium forward. google.com |

| Solvent | Aprotic solvents (THF, DCM) | Provides a suitable medium for the reaction without interfering. mdpi.comgoogle.com |

| Catalyst | Carboxylic acid (for anhydride reactions) | Can catalyze the acylation process. rsc.org |

Derivatization Strategies from this compound

The this compound molecule contains several functional groups, including the secondary amide, the hydrazide linkage, and the phenyl ring, which can be targeted for further chemical modifications.

A common and important reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones, which are a class of Schiff bases. impactfactor.org While the terminal NH₂ group of benzohydrazide is typically used for this reaction, the core structure of this compound is analogous to other N'-substituted benzohydrazides that are precursors to various hydrazone derivatives. nih.govmdpi.com

The synthesis of hydrazones from N'-substituted benzohydrazides generally involves refluxing the hydrazide with a substituted aldehyde or ketone in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). impactfactor.orgnih.govmdpi.com

General Reaction for Hydrazone Formation: C₆H₅CONHNHCOCH(CH₃)₂ + R-CHO → C₆H₅CON(COCH(CH₃)₂)N=CHR + H₂O

The resulting hydrazones are a versatile class of compounds in organic synthesis and medicinal chemistry.

Table 2: Synthesis of Benzohydrazide Schiff Bases

| Reactants | Catalyst | Solvent | Conditions | Product Class |

|---|

Beyond hydrazone formation, the this compound structure can undergo other transformations. One notable reaction is the cyclization of N-acylbenzohydrazides to form five-membered heterocyclic rings, such as 1,3,4-oxadiazoles. google.comrsc.org This transformation can typically be achieved by treating the N-acylbenzohydrazide with a dehydrating agent, such as p-toluenesulfonyl chloride in the presence of a base like triethylamine. google.com

The nitrile group is another functional group that can be introduced or modified in related structures, offering a pathway to a variety of nitrogen-containing heterocycles. beilstein-journals.org While direct modification of the isobutyryl group is less common, the aromatic ring is susceptible to electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid reaction at the hydrazide moiety.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic environment of N'-(isobutyryl)benzohydrazide.

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzoyl ring, the isobutyryl group, and the hydrazide NH groups.

Aromatic Protons: The protons on the benzene (B151609) ring would typically appear in the downfield region of δ 7.5-8.0 ppm.

Amide Protons (NH): The two NH protons of the hydrazide linkage are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and temperature. They are generally found in the δ 9.0-11.0 ppm region.

Isobutyryl Protons: The isobutyryl group would give rise to a methine proton (CH) signal, expected as a multiplet around δ 2.5-3.0 ppm, and two methyl group (CH₃) signals, appearing as a doublet around δ 1.1-1.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbons (C=O): Two distinct signals for the carbonyl carbons are anticipated in the downfield region, typically between δ 165-180 ppm.

Aromatic Carbons: The carbons of the benzene ring would produce signals in the δ 125-135 ppm range.

Isobutyryl Carbons: The isobutyryl group would show a methine carbon signal around δ 30-35 ppm and a methyl carbon signal around δ 18-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic C-H | 7.5 - 8.0 | 127.0 - 133.0 |

| Amide N-H | 9.0 - 11.0 | - |

| Benzoyl C=O | - | 165.0 - 170.0 |

| Isobutyryl C=O | - | 175.0 - 180.0 |

| Isobutyryl C-H | 2.5 - 3.0 | 30.0 - 35.0 |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. impactfactor.orgsigmaaldrich.com The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ are characteristic of the N-H stretching vibrations of the hydrazide group.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the isobutyryl group would appear just below 3000 cm⁻¹. impactfactor.org

C=O Stretching (Amide I): Strong absorption bands corresponding to the two carbonyl groups are expected in the region of 1640-1680 cm⁻¹.

N-H Bending (Amide II): An absorption band around 1520-1550 cm⁻¹ is attributable to the N-H bending vibration coupled with C-N stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.netekb.eg The primary chromophore in this compound is the benzoyl group. The spectrum is expected to exhibit absorptions arising from:

π → π transitions:* These high-energy transitions, associated with the aromatic ring and carbonyl group, are expected to produce strong absorption bands at shorter wavelengths, likely around 200-280 nm. researchgate.net

n → π transitions:* These lower-energy transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, would result in a weaker absorption band at a longer wavelength, potentially above 280 nm. researchgate.net

Table 2: Expected IR and UV-Vis Spectral Data for this compound

| Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | N-H Stretch | 3200 - 3400 |

| IR | Aromatic C-H Stretch | ~3050 |

| IR | Aliphatic C-H Stretch | 2870 - 2960 |

| IR | C=O Stretch (Amide I) | 1640 - 1680 |

| IR | N-H Bend (Amide II) | 1520 - 1550 |

| UV-Vis | π → π* Transition | ~230 and ~270 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄N₂O₂), the expected exact mass is approximately 206.1055 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS): In positive ion mode, ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 207.1. google.com

High-Resolution Mass Spectrometry (HRESI-MS): HRESI-MS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Fragmentation Pattern: The molecule is expected to fragment in predictable ways upon collision-induced dissociation. Key fragment ions would likely include the benzoyl cation (m/z 105) and the isobutyryl cation (m/z 71), resulting from cleavage of the N-N and N-C bonds.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₅N₂O₂]⁺ | ~207.1 |

| [C₇H₅O]⁺ | Benzoyl cation | 105.0 |

X-ray Crystallography for Solid-State Structure Determination

The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. For this compound, the following interactions are expected to play a key role in the crystal packing:

π-π Stacking: The aromatic benzene rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion.

The most significant intermolecular force dictating the supramolecular structure of this compound is expected to be hydrogen bonding. mdpi.comnih.govscience.gov

The hydrazide moiety contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygens).

It is highly probable that strong intermolecular N-H···O=C hydrogen bonds would form, linking the molecules into extended chains, dimers, or more complex three-dimensional networks. nih.govscience.gov These interactions are fundamental to the stability and physical properties of the compound in its solid state.

Crystal Packing and Supramolecular Interactions

π-π Stacking Interactions

Non-covalent interactions are crucial in various chemical and biological processes. nih.gov Among these, π-π stacking interactions play a significant role in the structure and function of proteins and are important in materials science. nih.gov In the context of this compound, the presence of the aromatic benzene ring is a key structural feature that allows for the formation of π-π stacking interactions. These interactions occur when the π-orbitals of adjacent aromatic rings overlap, contributing to the stabilization of the crystal lattice.

Analysis of Tautomeric Forms

Prototropic tautomerism, the process of proton transfer between two atoms within the same molecule, is a fundamental concept in the study of hydrazides. researchgate.netmdpi.com Hydrazides, being structurally similar to amides, can undergo a relocation of a proton to form an iminol (or enol-like) tautomer. researchgate.net Compounds containing the characteristic amide-imine bridge, -C(=O)-NH-N=, are thus capable of existing in an equilibrium between the amide and the iminol form. researchgate.net

For this compound, two primary tautomeric forms can be considered:

Amide Form: This is the conventional representation where the carbonyl group (C=O) is intact.

Iminol Form: This tautomer is formed by the migration of a proton from the nitrogen atom to the carbonyl oxygen atom, resulting in a hydroxyl group and a carbon-nitrogen double bond (C=N).

The equilibrium between these forms is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents. mdpi.com While the amide form is generally more stable, the iminol form can be significant, particularly in contexts where the resulting structure is stabilized, for example, by intramolecular hydrogen bonding. researchgate.net In many heterocyclic systems, both tautomeric forms can be observed simultaneously in solution, and their relative populations can be quantified using techniques like NMR spectroscopy, as the proton transfer can be slow on the NMR timescale. mdpi.com The study of tautomerism is critical as different tautomers can exhibit distinct chemical reactivity and biological activity. chimia.ch

Hirshfeld Surface Analysis and Quantitative Interaction Descriptors

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmjcce.org.mk This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. The resulting surface provides a detailed picture of how molecules interact with their neighbors.

For benzohydrazide (B10538) derivatives, Hirshfeld analyses consistently reveal the predominance of specific interactions. nih.govnih.gov The most significant contributions to crystal packing typically arise from H···H, O···H/H···O, and C···H/H···C contacts. nih.gov For example, in (E)-4-bromo-N'-(4-methoxy-benzyl-idene)benzohydrazide, the analysis indicated that C···H (33.2%), H···H (27.7%), Br···H/H···Br (14.2%), and O···H/H···O (13.6%) were the most important interactions. nih.gov Similarly, for other related structures, H···O and H···H interactions are dominant. researchgate.net These interactions, particularly N-H···O and C-H···O hydrogen bonds, often guide the formation of extensive three-dimensional networks. mjcce.org.mknih.gov Given its structure, a Hirshfeld analysis of this compound would be expected to show a similar pattern of dominant intermolecular forces, primarily driven by hydrogen bonding and van der Waals contacts.

Table 1: Typical Intermolecular Contact Contributions in Benzohydrazide Derivatives from Hirshfeld Surface Analysis

| Interaction Type | Typical Percentage Contribution | Reference |

| H···H | ~27-30% | nih.govnih.gov |

| C···H / H···C | ~19-33% | researchgate.netnih.gov |

| O···H / H···O | ~13-32% | researchgate.netnih.gov |

| C···C (π-π) | ~6-7% | researchgate.net |

| N···H / H···N | ~5-6% | researchgate.netnih.gov |

Note: The percentages are approximate and vary depending on the specific substituents and crystal packing arrangement.

Conformational Preferences and Stereochemical Analysis

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds within its backbone: C(O)-N, N-N, and C(O)-C. The planarity of the molecule is influenced by steric and electronic effects, including potential intramolecular hydrogen bonding. nih.gov The conformation around the amide bond (O=C–N–N) is of particular interest, as it can adopt either a syn or anti arrangement. nih.gov For N-acylhydrazone derivatives, theoretical calculations and experimental data often show a preference for the antiperiplanar conformation, although N-methylation can induce a shift to a synperiplanar conformation. nih.gov

Benzohydrazide derivatives can also exhibit cis/trans (E/Z) isomerism, particularly when the hydrazide is condensed with an aldehyde or ketone to form a hydrazone. google.comnih.gov While this compound itself does not have a C=N bond for such isomerism, its derivatives do. The stereochemical outcome of reactions involving such compounds is crucial. odinity.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N'-(isobutyryl)benzohydrazide, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. This optimized geometry is crucial for accurately predicting other molecular properties.

Following optimization, an electronic structure analysis would reveal the distribution of electrons within the molecule. This includes identifying the molecular orbitals and their energy levels, which is fundamental to understanding the compound's chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would identify the likely sites for hydrogen bonding and other intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excited and therefore more reactive. For this compound, this analysis would provide insights into its potential reactivity in chemical reactions.

Global Reactivity Descriptors

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Calculating these descriptors for this compound would provide a quantitative measure of its stability and reactivity.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

Theoretical Spectroscopic Property Prediction

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, this would help in the assignment of peaks in experimentally obtained spectra.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the absorption peaks in its infrared (IR) and Raman spectra. Theoretical frequency calculations for this compound would aid in the interpretation of its vibrational spectra.

Nonlinear Optical (NLO) Property Predictions

Nonlinear optical (NLO) materials have applications in technologies such as telecommunications and optical computing. Computational methods can predict the NLO properties of a molecule, such as its first-order hyperpolarizability (β). Molecules with large β values are considered good candidates for NLO materials. A theoretical investigation of this compound would assess its potential for such applications by calculating its hyperpolarizability and related NLO parameters.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial in drug discovery for predicting how a ligand, such as a benzohydrazide (B10538) derivative, might interact with a biological target, typically a protein or enzyme.

Protein-Ligand Interaction Analysis

At the core of molecular docking is the analysis of interactions between the ligand and the amino acid residues of the target protein. These interactions, which govern the binding process, are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and electrostatic forces. longdom.org

For benzohydrazide derivatives, studies have shown that the hydrazone moiety is often critical for binding. For example, in docking studies with epidermal growth factor receptor (EGFR) kinase, a benzohydrazide derivative was predicted to form a key hydrogen bond with the backbone of Gln767, significantly enhancing its binding affinity. nih.gov Similarly, investigations of bis-pyrazole hydrazides targeting the Mycobacterium tuberculosis InhA protein revealed multiple hydrogen bonding interactions with residues like TYR158 and the cofactor NAD+. researchgate.net These analyses help identify the key structural components of the ligand responsible for its biological activity.

The types of interactions observed in docking simulations for various benzohydrazide derivatives are summarized below.

| Interaction Type | Interacting Ligand Group | Interacting Protein Residue (Examples) | Significance in Binding |

| Hydrogen Bond | Hydrazide (-CONHNH-) | Gln767, TYR158, SER144, GLU166 | Anchors the ligand in the binding pocket. nih.govresearchgate.net |

| Hydrophobic | Phenyl Ring | Leu208, Ile236 | Stabilizes the complex, particularly in nonpolar pockets. |

| Electrostatic | Carbonyl Oxygen (C=O) | ARG188 | Guides the ligand into the correct orientation. |

This table presents a generalized summary of interactions observed in computational studies of various benzohydrazide derivatives.

Binding Affinity Predictions with Macromolecular Targets

A primary goal of molecular docking is to predict the binding affinity, or the strength of the interaction, between a ligand and its target. arxiv.org This is often quantified as a docking score or binding energy, typically measured in kcal/mol. researchgate.net A lower, more negative binding energy suggests a more stable and favorable interaction. researchgate.net

Computational studies on benzohydrazide derivatives have demonstrated a wide range of predicted binding affinities depending on the specific substitutions and the target protein. For instance, in a study targeting EGFR kinase, a series of benzohydrazide derivatives containing dihydropyrazoles had estimated interaction energies ranging from -52.99 to -64.95 kcal/mol. nih.gov Another study evaluating benzylidene benzohydrazide derivatives against a different EGFR protein receptor reported binding energies from -6.69 to -7.74 kcal/mol. researchgate.net These predictions are instrumental in ranking potential drug candidates for further experimental validation. biorxiv.org

| Derivative Class | Target Protein | Predicted Binding Energy Range (kcal/mol) | Reference |

| Benzohydrazides with dihydropyrazoles | EGFR Kinase | -52.99 to -64.95 | nih.gov |

| Benzylidene benzohydrazides | EGFR | -6.69 to -7.74 | researchgate.net |

| Benzamide pyrazolone (B3327878) derivatives | COVID-19 Main Protease | -8.77 to -8.85 |

This table showcases predicted binding affinities for different classes of benzohydrazide derivatives against various protein targets as determined by molecular docking studies.

Stability Analysis of Ligand-Receptor Complexes

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time. frontiersin.org These simulations can confirm whether the interactions predicted by docking are maintained in a more physiologically realistic, solvated environment. researchgate.net

Key metrics for assessing stability include the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex is indicated by low and converging RMSD values over the simulation period. researchgate.net Another parameter, the radius of gyration (Rg), indicates the compactness of the complex; stable binding is often associated with minimal fluctuations in Rg. researchgate.net Furthermore, analysis of hydrogen bonds throughout the simulation can reveal which interactions are transient and which are robust, providing a deeper understanding of the binding mechanism. researchgate.net Studies on aryl benzoyl hydrazide derivatives targeting the RdRp enzyme of the H5N1 influenza virus have used MD simulations to confirm the dynamic stability of the ligand at its proposed binding site. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. ijcrt.org By identifying key molecular properties, or descriptors, that influence activity, QSAR models can predict the potency of novel compounds without the need for synthesis and testing. ijcrt.org

Development of QSAR Models for Predictive Biology

The development of a QSAR model involves compiling a dataset of compounds with known biological activities and calculating a wide range of molecular descriptors for each. Statistical methods, such as Principal Component Regression (PCR) or machine learning algorithms, are then used to build a predictive equation. ijcrt.orgderpharmachemica.com

For benzohydrazide derivatives, both 2D and 3D-QSAR models have been developed to predict activities such as anti-diabetic and antimicrobial effects. ijcrt.orgderpharmachemica.com For example, a QSAR study on substituted benzohydrazides with anti-diabetic potential utilized a PCR model to establish a predictive relationship. ijcrt.org The statistical quality of these models is evaluated using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²), which indicate the model's predictive power. jppres.com A robust QSAR model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis. frontiersin.org

Correlation of Structural Descriptors with Biological Outcomes

The true power of QSAR lies in its ability to correlate specific structural features with biological activity. researchgate.net Descriptors can be categorized as electronic (e.g., electronegativity), steric (e.g., molar refractivity), or hydrophobic (e.g., LogP). By analyzing the QSAR equation, researchers can determine which properties are most influential.

For instance, a QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents found that descriptors related to solubility (LogS) and molar refractivity (MR) were significant in the final model. jppres.com This suggests that both the compound's ability to partition between aqueous and lipid environments and its molecular volume/polarizability play key roles in its anticancer activity. Such insights are invaluable for guiding the structural modification of lead compounds to enhance their desired biological effects. ijcrt.org

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

| Hydrophobic | LogS (Aqueous Solubility) | Affects absorption, distribution, and membrane permeability. jppres.com |

| Steric | MR (Molar Refractivity) | Relates to molecular volume and polarizability, influencing binding site fit. jppres.com |

| Electronic | Electronegativity | Influences the strength of polar interactions and hydrogen bonding. ijcrt.org |

| Topological | Molecular Weight | Basic descriptor related to the size of the molecule. ijcrt.org |

This table outlines common molecular descriptors used in QSAR studies and their general correlation with biological outcomes.

Mechanistic Insights into Biological Activities in Vitro and Cellular Focus

Enzyme Inhibition Studies and Mechanisms of Action

Benzohydrazide (B10538) and its derivatives are recognized as a versatile scaffold in medicinal chemistry, exhibiting inhibitory activity against a range of enzymes. The specific nature of the acyl group and substitutions on the benzoyl ring play a crucial role in determining the potency and selectivity of these compounds.

Inhibition of Hydrolases (e.g., Urease, Cholinesterases)

Derivatives of benzohydrazide have been investigated for their potential to inhibit hydrolases such as urease and cholinesterases. For instance, various N'-benzylidene-4-tert-butylbenzohydrazide derivatives have demonstrated in vitro urease inhibition with IC50 values ranging from 13.33 to 251.74 µM mdpi.com. The proposed mechanism for urease inhibition by related compounds often involves the chelation of nickel ions in the enzyme's active site, which is crucial for its catalytic activity.

In the context of cholinesterases, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), certain 2-benzoylhydrazine-1-carboxamides have shown dual inhibitory effects. These compounds have exhibited IC50 values in the range of 44–100 µM for AChE and starting from 22 µM for BChE. The mechanism is thought to involve the occupation of the enzyme's active cavity, placing the inhibitor in close proximity to the catalytic triad.

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor Kinase)

The benzohydrazide scaffold has been explored for its potential as an inhibitor of protein kinases, which are key regulators of cellular signaling pathways. The epidermal growth factor receptor (EGFR) tyrosine kinase is a notable target in cancer therapy. While specific data for N'-(isobutyryl)benzohydrazide is unavailable, related kinase inhibitors often function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.

Epigenetic Modulator Activity (e.g., Histone Demethylase Inhibition)

Emerging research has highlighted the role of small molecules in modulating epigenetic enzymes. Histone demethylases, such as those containing a Jumonji C (JmjC) domain, are involved in regulating gene expression through the removal of methyl groups from histones. While specific studies on this compound are lacking, some inhibitors of histone demethylases have been developed based on scaffolds that could be conceptually related to benzohydrazides. These inhibitors often work by chelating the iron(II) cofactor in the enzyme's active site, which is essential for its demethylase activity.

Other Enzyme-Targeted Mechanisms (e.g., Enoyl ACP Reductase)

Enoyl-acyl carrier protein (ACP) reductase is a key enzyme in the fatty acid biosynthesis pathway of bacteria and is a target for the development of new antibacterial agents. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides has been synthesized and evaluated for their inhibitory activity against this enzyme nih.gov. The mechanism of inhibition for such compounds typically involves binding to the active site of the enzyme, thereby blocking the binding of the natural substrate and disrupting fatty acid synthesis, which is essential for bacterial survival.

Antioxidant Mechanisms and Radical Scavenging Capabilities

The antioxidant properties of chemical compounds are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

In Vitro Antioxidant Assays (e.g., DPPH, ABTS)

Standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate the antioxidant potential of compounds. These assays measure the ability of a compound to reduce a stable colored radical, resulting in a color change that can be quantified spectrophotometrically. The efficiency is often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. While benzohydrazide derivatives are known to possess antioxidant activities, specific DPPH and ABTS radical scavenging data for this compound are not available in the reviewed literature.

Antimicrobial Activity Studies (Bacterial and Fungal Strains)

Benzohydrazide derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various bacterial and fungal strains.

In Vitro Evaluation of Growth Inhibition

Numerous studies have evaluated the in vitro growth inhibitory effects of benzohydrazide analogs against a panel of clinically relevant microorganisms. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For instance, certain N'-substituted benzohydrazides have exhibited significant antibacterial activity against Staphylococcus aureus. nih.gov Other derivatives have shown promise against Bacillus subtilis and Escherichia coli. mdpi.com

In the realm of antifungal activity, benzohydrazides have been investigated for their effects on phytopathogenic fungi like Botrytis cinerea and human pathogenic yeasts such as Candida albicans. nih.govnih.gov The potency of these compounds is often influenced by the nature and position of substituents on the aromatic rings. For example, the presence of halogen atoms or other electron-withdrawing groups can modulate the antimicrobial efficacy. The table below summarizes the in vitro antimicrobial activity of selected benzohydrazide derivatives, highlighting the diversity of susceptible microbial strains.

| Compound Class | Test Organism | Activity Measure | Result |

| N'-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides | Staphylococcus aureus | Antibacterial Activity | Good activity observed for some derivatives. nih.gov |

| Amino Acid-(N'-benzoyl) Hydrazide Complexes | Staphylococcus aureus | MIC | Comparable activity to ampicillin for some Cu and Cd complexes. mdpi.com |

| Amino Acid-(N'-benzoyl) Hydrazide Complexes | Escherichia coli | MIC | Comparable activity to ampicillin for some Cu and Cd complexes. mdpi.com |

| Dipeptide Derivatives of Nicotinamide | Bacillus subtilis | MIC | 160 µg/mL for select compounds. nih.gov |

| Dipeptide Derivatives of Nicotinamide | Escherichia coli | MIC | 160 µg/mL for the parent dipeptide hydrazide. nih.gov |

| Dipeptide Derivatives of Nicotinamide | Candida albicans | MIC | 160 µg/mL for select compounds. nih.gov |

| Aromatic Acylhydrazones | Cryptococcus neoformans | MIC80 | As low as 0.03 µg/mL for highly substituted derivatives. nih.gov |

Proposed Molecular Mechanisms of Antimicrobial Effects

The precise molecular mechanisms underlying the antimicrobial effects of this compound and its analogs are not yet fully elucidated. However, based on the structure of hydrazones and related compounds, several potential mechanisms have been proposed. One of the leading hypotheses is the inhibition of essential enzymes in microbial metabolic pathways. For example, some acylhydrazone compounds have been found to inhibit fungal sphingolipid synthesis, a critical process for fungal cell integrity and viability. nih.gov

Another proposed mechanism involves the chelation of essential metal ions required for microbial growth and enzymatic function. The hydrazide moiety is known to coordinate with metal ions, and this sequestration could disrupt vital cellular processes in bacteria and fungi. Furthermore, it is suggested that these compounds may interfere with microbial cell wall synthesis or disrupt cell membrane integrity, leading to cell lysis and death. The lipophilic nature of many benzohydrazide derivatives could facilitate their transport across microbial cell membranes, allowing them to reach intracellular targets. Further research is necessary to pinpoint the specific molecular targets and pathways affected by this compound in different microbial species.

Antiproliferative and Cytotoxic Activities in Cellular Models

This compound and related compounds have emerged as a promising class of molecules with significant antiproliferative and cytotoxic effects against various cancer cell lines.

In Vitro Assays against Cancer Cell Lines

A substantial body of research has demonstrated the in vitro cytotoxicity of benzohydrazide derivatives across a wide range of human cancer cell lines. These include, but are not limited to, leukemia, lung, breast, colon, and cervical cancer cell lines. The cytotoxic potency is often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

For example, N'-E-benzylidene benzohydrazide has been shown to be toxic to UM-UC-3 bladder cancer and MDA-MB-231 breast cancer cell lines, with an IC50 value of 482 µM in the latter. researchgate.netijsra.net Other N-acyl hydrazone derivatives have displayed potent activity against A549 lung cancer, PC-3 prostate cancer, and MDA-MB-231 breast cancer cells, with IC50 values in the micromolar range. mdpi.com The specific chemical substitutions on the benzohydrazide scaffold play a crucial role in determining the cytotoxic efficacy and selectivity towards cancer cells. The following table presents a summary of the cytotoxic activity of various benzohydrazide derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Measure (IC50) |

| N'-E-benzylidene benzohydrazide | MDA-MB-231 (Breast) | 482 µM researchgate.netijsra.net |

| N'-E-benzylidene benzohydrazide | UM-UC-3 (Bladder) | 1334 µM researchgate.net |

| 2-arenoxybenzaldehyde N-acyl hydrazones | A549 (Lung) | 13.39 µM (for compound 1e) mdpi.com |

| 2-arenoxybenzaldehyde N-acyl hydrazones | MDA-MB-231 (Breast) | 22.73 µM (for compound 2l) mdpi.com |

| 2-arenoxybenzaldehyde N-acyl hydrazones | PC-3 (Prostate) | 9.389 µM (for compound 1d) mdpi.com |

| Heterocyclic hydrazones | HeLa (Cervical) | 34.38 µM (for compound 8) cumhuriyet.edu.tr |

| Heterocyclic hydrazones | MCF-7 (Breast) | 26.84 µM (for compound 11) cumhuriyet.edu.tr |

| N1-[(Substituted Phenyl) Benzylidene] Benzohydrazides | A549 (Lung) | Moderate to significant inhibitory activities reported. thepharmajournal.com |

Apoptosis Induction and Cell Cycle Modulation

Further mechanistic studies have revealed that the cytotoxic effects of benzohydrazide derivatives are often mediated through the induction of apoptosis and modulation of the cell cycle in cancer cells. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.

Several studies have shown that benzohydrazide analogs can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. At the molecular level, the induction of apoptosis by these compounds has been associated with the upregulation of pro-apoptotic proteins like p53 and Bax, and the activation of caspases, which are key executioners of the apoptotic process. Conversely, a downregulation of anti-apoptotic proteins such as Bcl-2 is often observed. researchgate.net

In addition to inducing apoptosis, many benzohydrazide derivatives have been found to cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. Flow cytometry analysis has revealed that these compounds can lead to an accumulation of cells in the G1, S, or G2/M phases of the cell cycle, depending on the specific compound and cell line. mdpi.com For instance, some benzimidazole derivatives have been shown to arrest the cell cycle in the G1 and G2 phases in A549 lung cancer cells and the G1/S phase in MDA-MB-231 breast cancer cells. mdpi.com This cell cycle arrest provides an opportunity for the cell to either repair DNA damage or undergo apoptosis. The precise mechanisms of cell cycle modulation can involve the regulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

Targeting Specific Cellular Pathways (e.g., VEGFR-2, Tubulin Polymerization)

The benzohydrazide scaffold, a core component of this compound, has been the subject of extensive research in the development of targeted therapeutic agents. While direct studies on this compound's interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin are limited in publicly available literature, the mechanistic insights from closely related benzohydrazide and N-acylhydrazone derivatives provide a strong basis for understanding its potential activities. These related compounds have demonstrated significant engagement with these critical cellular pathways, suggesting that this compound may operate through similar mechanisms.

VEGFR-2 Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. Several studies have highlighted the potential of N-acylhydrazone (NAH) derivatives, a class to which this compound belongs, as effective VEGFR-2 inhibitors.

One study detailed the design and synthesis of a novel series of VEGFR-2 inhibitors featuring the N-acylhydrazone scaffold. Molecular docking studies and in vitro inhibitory assays confirmed that these compounds could effectively inhibit neovascularization induced by VEGF. This suggests that the N-acylhydrazone moiety is a key pharmacophore for interacting with the VEGFR-2 active site. The binding is thought to occur within the ATP-binding pocket of the kinase domain, preventing the phosphorylation of VEGFR-2 and thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of tubulin polymerization is a clinically validated approach for cancer treatment. A number of benzohydrazide and N-acylhydrazone derivatives have been identified as potent inhibitors of tubulin polymerization.

These compounds often act by binding to the colchicine-binding site on β-tubulin. This binding event prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis in rapidly dividing cancer cells. For instance, a series of novel N-benzyl arylamide derivatives, which share structural similarities with benzohydrazides, were found to be potent tubulin polymerization inhibitors that target the colchicine binding site.

The following table summarizes the inhibitory activities of some representative benzohydrazide and N-acylhydrazone derivatives against VEGFR-2 and tubulin polymerization, illustrating the potential mechanisms through which this compound might exert its biological effects.

| Compound Class | Target | Mechanism of Action | Observed Effect |

| N-Acylhydrazone Derivatives | VEGFR-2 | Competitive inhibition at the ATP-binding site of the kinase domain. | Inhibition of VEGF-induced neovascularization. |

| Benzohydrazide Derivatives | Tubulin | Binding to the colchicine-binding site on β-tubulin. | Inhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis. |

| N-Benzyl Arylamide Derivatives | Tubulin | Targeting the colchicine binding site of β-tubulin. | Potent tubulin polymerization inhibition. |

Other Reported Biological Activities and Mechanistic Explorations

Beyond the targeted inhibition of specific cancer-related pathways, the benzohydrazide chemical scaffold has been explored for a diverse range of other biological activities. These explorations provide further mechanistic insights into the potential therapeutic applications of compounds like this compound.

Antiglycation Modalities:

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes complications and neurodegenerative disorders. Benzohydrazide derivatives have been investigated as antiglycation agents. Their proposed mechanism involves the inhibition of the formation of AGEs by trapping reactive carbonyl species, thereby preventing the cross-linking of proteins. Some studies have shown that certain benzohydrazide derivatives exhibit significant antiglycation activity, with potencies comparable to or exceeding that of the standard inhibitor, rutin mdpi.com.

Antileishmanial Modalities:

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The benzylidene hydrazide scaffold has been identified as a promising core structure for the development of new antileishmanial agents dergipark.org.tr. The mechanism of action is thought to involve the inhibition of essential parasitic enzymes. For instance, docking studies have suggested that these compounds may interact with the active site of Leishmania donovani enzymes, leading to the disruption of vital metabolic pathways in the parasite dergipark.org.tr.

Anticonvulsant Actions:

The structural features of benzohydrazide derivatives have also been explored for their potential in treating neurological disorders such as epilepsy. While the precise mechanism is not fully elucidated, it is hypothesized that these compounds may modulate the activity of ion channels or neurotransmitter systems in the central nervous system. For example, some acetohydrazide derivatives have shown good binding properties with molecular targets associated with epilepsy, such as glutamate and GABA receptors, in computational docking studies nih.gov.

Insecticidal/Nematicidal Mechanisms:

Benzohydrazide derivatives have demonstrated notable activity as insecticides and nematicides. In insects, certain N'-benzoyl-N-(tert-butyl)benzohydrazide analogues act as ecdysone agonists, disrupting the molting process nih.gov. They bind to the ecdysone receptor, leading to a premature and incomplete molt, which is ultimately lethal to the insect larvae.

In nematodes, the mechanism of action of some benzamide derivatives has been linked to the inhibition of mitochondrial complex II (succinate dehydrogenase) researchgate.net. This inhibition disrupts the electron transport chain and cellular respiration, leading to paralysis and death of the nematodes.

The diverse biological activities of the benzohydrazide scaffold are summarized in the table below, highlighting the various mechanistic avenues through which this compound and related compounds may exert their effects.

| Biological Activity | Proposed Mechanism of Action | Target Organism/System |

| Antiglycation | Trapping of reactive carbonyl species, inhibition of AGEs formation. | In vitro models of protein glycation. |

| Antileishmanial | Inhibition of essential parasitic enzymes. | Leishmania species. |

| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors (e.g., GABA, glutamate). | Central Nervous System. |

| Insecticidal | Ecdysone receptor agonism, disruption of molting. | Lepidopteran insects. |

| Nematicidal | Inhibition of mitochondrial complex II (succinate dehydrogenase). | Plant-parasitic and free-living nematodes. |

Coordination Chemistry of N Isobutyryl Benzohydrazide and Its Derivatives

Ligand Properties and Coordination Modes

N'-(isobutyryl)benzohydrazide is a member of the aroylhydrazone family, which is well-regarded for its capacity to form stable complexes with a wide array of metal ions. The fundamental ligand characteristics stem from the presence of several potential donor sites, including the carbonyl oxygen, the azomethine nitrogen, and the amide nitrogen atoms. This arrangement allows for flexible coordination behavior.

This compound and its derivatives typically act as multidentate ligands, forming stable chelate rings with metal ions. The most common coordination mode is as a bidentate ligand, utilizing the carbonyl oxygen and the azomethine nitrogen atoms to form a five-membered chelate ring. This mode of coordination is prevalent in many transition metal complexes with aroylhydrazones.

In some instances, these ligands can exhibit tridentate behavior, particularly if there are additional donor groups on the benzoyl or isobutyryl moieties. The ability to act as a bridging ligand, coordinating to two or more metal centers simultaneously, has also been observed in polynuclear complexes of related hydrazone ligands. This bridging can occur through the carbonyl oxygen or via the nitrogen atoms, leading to the formation of dimeric or polymeric structures.

The coordination versatility of these ligands is a key factor in the diverse geometries observed in their metal complexes, which can range from square planar and tetrahedral to octahedral and more complex arrangements. The specific coordination mode adopted often depends on the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions in the solution.

A critical aspect of the coordination chemistry of this compound is its ability to exist in different tautomeric forms, primarily the keto-amide and enol-imide forms. In the solid state and in neutral solutions, the ligand typically exists in the keto form. However, upon complexation with metal ions, particularly in basic media, it can deprotonate and coordinate in its enolic form.

Keto Form: In the keto form, the ligand coordinates as a neutral molecule, typically through the carbonyl oxygen and the azomethine nitrogen.

Enol Form: Following deprotonation of the N-H proton, the ligand can coordinate as a monoanionic species. This enolization results in a C=N-N=C conjugated system, and coordination occurs through the enolic oxygen and the azomethine nitrogen. This mode of coordination is often favored as it leads to the formation of stable, neutral complexes with divalent metal ions.

The specific tautomeric form adopted during complexation can be influenced by the pH of the medium, the nature of the metal ion, and the solvent used. Metal coordination can effectively stabilize the less common enol tautomer, a phenomenon that has been observed in the coordination chemistry of various triazole ligands as well. nih.gov The ability to coordinate in different tautomeric forms adds to the structural diversity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. The reaction is often carried out under reflux to ensure completion. The resulting complexes can be isolated as crystalline or polycrystalline solids.

A wide range of transition metal complexes with ligands structurally similar to this compound have been synthesized and studied. While specific studies on this compound are limited, the general behavior can be inferred from related aroylhydrazone complexes. These ligands have been shown to form stable complexes with metals such as iron, copper, palladium, nickel, zinc, manganese, cobalt, and cadmium. The stoichiometry of these complexes is commonly found to be 1:1 or 1:2 (metal:ligand), leading to general formulas such as [M(L)X₂] or [M(L)₂], where L represents the deprotonated ligand and X is a counter-ion.

The coordination geometry of these complexes is highly dependent on the metal ion. For instance, Cu(II) complexes often exhibit square planar or distorted octahedral geometries, while Ni(II) complexes can be found in square planar, tetrahedral, or octahedral environments. Zn(II) and Cd(II) complexes, having a d¹⁰ electronic configuration, typically form tetrahedral or octahedral complexes. The nature of the anion from the metal salt can also influence the final structure, as it may coordinate to the metal center or remain as a counter-ion.

The characterization of these metal complexes relies on a combination of analytical and spectroscopic techniques.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. In the free ligand, a strong band corresponding to the C=O stretching vibration is observed. Upon coordination in the keto form, this band typically shifts to a lower frequency, indicating the involvement of the carbonyl oxygen in bonding. If the ligand coordinates in the enol form, this C=O band disappears and is replaced by a new band characteristic of the C-O-M linkage. The C=N stretching vibration also shifts upon coordination, confirming the involvement of the azomethine nitrogen. New bands at lower frequencies can be assigned to M-O and M-N vibrations.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The positions of the d-d transition bands are indicative of the ligand field strength and the coordination environment. For example, octahedral Ni(II) complexes typically show three spin-allowed transitions, while tetrahedral Co(II) complexes exhibit characteristic bands in the visible region. Charge transfer bands, usually of higher intensity, are also observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II)). The chemical shifts of the protons and carbons near the coordination sites are affected by complexation. The disappearance of the N-H proton signal in the ¹H NMR spectrum of a complex is strong evidence for coordination in the deprotonated enol form.

Magnetic Analysis: Magnetic susceptibility measurements are crucial for determining the electronic structure of paramagnetic complexes. The magnetic moment values can help in ascertaining the oxidation state of the metal ion, the number of unpaired electrons, and the coordination geometry. For instance, high-spin octahedral Co(II) complexes typically have magnetic moments in the range of 4.3-5.2 B.M., while square planar Ni(II) complexes are diamagnetic.

Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. The thermograms provide information about the decomposition pattern of the complexes, including the temperature ranges of dehydration and decomposition of the organic ligand, and the final residue, which is often a metal oxide.

Table 1: Representative Spectroscopic and Magnetic Data for Aroylhydrazone Complexes

| Metal Ion | Coordination Geometry | Key IR Bands (cm⁻¹) | Electronic Transitions (cm⁻¹) | Magnetic Moment (B.M.) |

|---|---|---|---|---|

| Cu(II) | Distorted Octahedral | ν(C=N) shift, ν(M-O), ν(M-N) | ~14,000-16,000 (d-d) | ~1.7-2.2 |

| Ni(II) | Octahedral | ν(C=O) shift, ν(M-O), ν(M-N) | ~10,000, ~16,000, ~26,000 | ~2.8-3.5 |

| Co(II) | Octahedral | ν(C=O) shift, ν(M-O), ν(M-N) | ~8,000, ~16,000, ~20,000 | ~4.3-5.2 |

| Mn(II) | Octahedral | ν(C=N) shift, ν(M-O), ν(M-N) | Weak d-d transitions | ~5.7-6.1 |

| Zn(II) | Tetrahedral/Octahedral | ν(C=O) shift, ν(M-O), ν(M-N) | No d-d transitions | Diamagnetic |

Note: This table provides generalized data based on studies of various aroylhydrazone complexes and is intended to be representative.

These studies have confirmed the bidentate or tridentate nature of the ligands and the various coordination geometries around the metal centers. For example, the crystal structure of a Ni(II) complex with a derivative of benzohydrazide (B10538), (Z)-N′-(4-methoxybenzylidene)benzohydrazide, revealed a distorted square planar geometry with the ligand coordinating in its enol form through the azomethine nitrogen and the enolic oxygen. mdpi.com In another example, the crystal structure of (E)-N′-benzylidene-2-methoxybenzohydrazide has been reported, confirming its E configuration around the azomethine double bond. nih.gov

Catalytic Applications of Metal Complexes

The catalytic potential of metal complexes is fundamentally linked to the ability of the metal center to undergo reversible changes in its oxidation state and coordination number, facilitating the activation of substrates and the formation of new chemical bonds. The ligand, in this case, this compound or its derivatives, plays a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Role in Organic Transformations

While direct studies on this compound are limited, research on analogous benzohydrazide-based ligands provides insight into their potential catalytic functions. Metal complexes of Schiff base derivatives of benzohydrazides, for instance, have been investigated as catalysts in oxidation reactions. In one study, transition metal complexes of 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide were examined for their catalytic activity in the oxidation of aniline (B41778). All the tested complexes demonstrated 100% selectivity in producing azobenzene. Notably, the nickel(II) complex exhibited the highest catalytic activity, achieving a 91% yield of azobenzene. This suggests that the coordination environment provided by the benzohydrazide moiety can effectively facilitate oxidation processes.

The general class of hydrazones, to which this compound belongs, has been the subject of more extensive catalytic research. Metal complexes of various hydrazone ligands have shown efficacy in a range of organic transformations, underscoring the potential of this class of compounds in catalysis.

Table 1: Catalytic Oxidation of Aniline using Transition Metal Complexes of a Benzohydrazide Derivative

| Catalyst (Metal Complex) | Product | Selectivity (%) | Yield (%) |

| Zinc(II) Complex | Azobenzene | 100 | 15 |

| Copper(II) Complex | Azobenzene | 100 | Not specified |

| Cobalt(II) Complex | Azobenzene | 100 | Not specified |

| Nickel(II) Complex | Azobenzene | 100 | 91.4 |

| Manganese(II) Complex | Azobenzene | 100 | Not specified |

Data extracted from studies on 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide.

Homogeneous and Heterogeneous Catalysis

The distinction between homogeneous and heterogeneous catalysis is crucial in the practical application of catalytic systems. Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active sites. In contrast, heterogeneous catalysts exist in a different phase from the reactants and are favored for their ease of separation and recyclability.

The majority of studies on the catalytic applications of metal complexes with hydrazone-type ligands, including benzohydrazide derivatives, have focused on homogeneous catalysis . In these systems, the metal complex is dissolved in a suitable solvent along with the reactants. For example, the aforementioned oxidation of aniline using metal complexes of a benzohydrazide derivative was conducted in a homogeneous solution. The solubility of these complexes in common organic solvents facilitates their use in such catalytic systems.

Applications in Advanced Materials and Analytical Chemistry

Development of Functional Materials

The versatile chemical nature of N'-(isobutyryl)benzohydrazide enables its use as a building block in the synthesis of specialized materials. The ability of the hydrazide group to form Schiff bases and coordinate with metal ions is central to these applications.

While direct studies on the fluorescent properties of this compound are not extensively documented, the broader class of benzohydrazide (B10538) derivatives has shown significant potential in the development of fluorescent materials. The fluorescence in these compounds often arises from the formation of coordination polymers or Schiff base derivatives.

The core principle behind the development of fluorescent materials from hydrazides involves the creation of rigid molecular structures that restrict intramolecular vibrations and rotations, thus promoting radiative decay (fluorescence) over non-radiative pathways. This is often achieved by:

Coordination with Metal Ions: Benzohydrazide derivatives can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. This coordination can enhance fluorescence intensity and lead to shifts in emission wavelengths. The chelation of the ligand to the metal ion increases the rigidity of the structure, leading to enhanced fluorescence.

Formation of Schiff Bases: Condensation of the hydrazide with various aldehydes or ketones results in Schiff bases (hydrazones). The extended π-conjugation in these molecules can give rise to fluorescent properties. The nature of the substituent on the aldehyde or ketone can be varied to tune the fluorescent characteristics of the resulting compound.

Although specific data for this compound is not available, the general principles suggest its potential as a precursor for fluorescent materials upon appropriate chemical modification.

The application of this compound in other specialized materials is an area of ongoing research. Based on the known reactivity of the hydrazide functional group, potential applications could include:

Polymer Synthesis: The difunctional nature of hydrazides allows them to be used as monomers in polymerization reactions, potentially leading to the creation of novel polymers with unique thermal or mechanical properties.

Cross-linking Agents: The reactive amine and carbonyl groups could be utilized to cross-link polymer chains, thereby modifying the properties of existing materials to enhance their strength, thermal stability, or chemical resistance.

Further investigation is required to fully explore and characterize the potential of this compound in these and other advanced material applications.

Applications in Chemical Analysis

The ability of this compound and its derivatives to interact with metal ions and influence electrochemical processes makes them valuable tools in analytical chemistry.

Hydrazide derivatives are known to be effective reagents for the detection and separation of metal ions. This is primarily due to the presence of nitrogen and oxygen donor atoms in the hydrazide moiety, which can form stable complexes with a variety of metal ions.

The general mechanism involves the formation of a colored or fluorescent complex between the hydrazide derivative and the metal ion, allowing for its qualitative or quantitative determination using spectrophotometric or fluorometric techniques. While specific studies detailing the use of this compound for this purpose are limited, the broader class of carbonic acid hydrazides has been utilized to recover metal ions from industrial wastewater at.ua. The formation of metal-hydrazide complexes is a key step in these separation processes at.ua.

The selectivity of these reagents can be tuned by modifying the substituents on the benzoyl and isobutyryl moieties, which can influence the stability and spectroscopic properties of the resulting metal complexes.

Benzohydrazide derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments fayoum.edu.egresearchgate.netresearchgate.netscielo.org.za. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium fayoum.edu.eg.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the metal atoms fayoum.edu.eg. This interaction can be either physisorption (electrostatic interaction) or chemisorption (covalent bond formation).

Studies on various benzohydrazide derivatives have shown high inhibition efficiencies, often exceeding 90% researchgate.netmdpi.com. The inhibition efficiency is influenced by the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. Polarization studies often indicate that benzohydrazide derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions researchgate.netmdpi.com.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Analogues

The rational design of new molecules is a cornerstone of modern drug discovery, moving beyond serendipitous findings to a targeted approach based on molecular understanding. For N'-(isobutyryl)benzohydrazide, future efforts will focus on creating next-generation analogues with improved efficacy, selectivity, and pharmacokinetic profiles. This involves the strategic modification of the core structure to enhance interactions with biological targets.

A key strategy is the creation of hybrid molecules, where the benzohydrazide (B10538) scaffold is combined with other pharmacologically active moieties. For instance, research on related benzohydrazone hybrids has shown that incorporating a 1,2,3-triazole ring can lead to potent antiproliferative agents. researchgate.net This approach could be applied to this compound to design novel compounds targeting various cancer cell lines.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering substituents on the phenyl ring and the isobutyryl group, researchers can determine which chemical features are critical for biological activity. For example, in a series of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives, it was found that electron-donating groups on the phenyl ring enhanced urease inhibition. nih.gov Similarly, the design of novel N-benzimidazole-derived carboxamides has underscored the importance of substituents on the core structure for influencing interactions with biological targets involved in oxidative stress and cell proliferation. mdpi.com Such insights are invaluable for the guided design of more potent this compound analogues.

The table below summarizes findings from studies on related benzohydrazide derivatives, which can inform the rational design of new this compound analogues.

| Compound Series | Modification Strategy | Resulting Activity |

| N′-benzylidene-4-(t-Bu)benzohydrazides | Condensation with various aromatic aldehydes | Potent urease inhibition, influenced by electronic properties of substituents. nih.gov |

| Benzohydrazide-1,2,3-triazoles | Hybridization of benzohydrazide with a triazole moiety | Significant α-glucosidase inhibitory activity. nih.gov |

| Substituted-N′-phenylmethylidene-benzohydrazides | Introduction of nitro substitution at the arylidene moiety | Potent antifungal and antibacterial activities. semanticscholar.org |

Exploration of Novel Biological Targets and Pathways

While initial research may focus on a specific activity, the benzohydrazide scaffold is known for its broad biological versatility, suggesting that this compound may interact with multiple biological targets. nih.govderpharmachemica.com Future research will involve systematically screening the compound against diverse panels of enzymes, receptors, and cellular pathways to uncover new therapeutic applications.

One promising area is in metabolic diseases. For example, various N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov This suggests that analogues of this compound could be explored as potential agents for managing type-2 diabetes. nih.gov Kinetic studies of these inhibitors revealed a noncompetitive mechanism, indicating they bind to an allosteric site rather than the enzyme's active site. nih.gov Identifying such alternative binding sites is a key goal in modern drug discovery, as it can lead to inhibitors with greater specificity and fewer side effects. nih.govnih.gov

Infectious diseases represent another critical area. Benzohydrazides have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. derpharmachemica.com Future work could involve screening this compound and its derivatives against a wide range of bacterial and fungal pathogens to identify novel antimicrobial agents, which are urgently needed to combat rising antibiotic resistance. derpharmachemica.com

The following table outlines potential biological targets for this compound based on activities reported for structurally related compounds.

| Potential Target Class | Specific Enzyme/Protein Example | Therapeutic Area |

| Hydrolases | Urease nih.gov | Infectious Disease (e.g., H. pylori infections) |

| Hydrolases | α-Glucosidase nih.gov | Metabolic Disease (e.g., Type-2 Diabetes) |

| Various | Mycobacterium tuberculosis proteins derpharmachemica.com | Infectious Disease (Tuberculosis) |

| Various | Cancer-related kinases researchgate.net | Oncology |

Advanced Computational Methodologies in Compound Design

Computational chemistry has become an indispensable tool in drug discovery, accelerating the design and optimization of lead compounds. nih.gov For this compound, advanced computational methods can provide deep insights into its molecular interactions and guide the design of superior analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique for predicting the biological activity of compounds based on their molecular structure. ijcrt.org By developing 2D and 3D QSAR models for a series of benzohydrazide derivatives, researchers can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that correlate with their activity. ijcrt.org These models serve as predictive tools to prioritize the synthesis of new analogues with the highest probability of success, thereby saving time and resources. ijcrt.org

Molecular docking is another crucial computational method that simulates the binding of a ligand to the three-dimensional structure of a biological target. nih.govnih.gov This technique was used to understand how N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives interact with the urease enzyme and to identify potential allosteric binding sites on the α-glucosidase enzyme for novel inhibitors. nih.govnih.gov For this compound, docking studies can be employed to screen virtual libraries of potential targets and to refine the structure of analogues to maximize binding affinity and selectivity. nih.gov

Future research will likely incorporate even more advanced techniques, such as molecular dynamics simulations to study the dynamic behavior of the compound-target complex over time, and artificial intelligence or machine learning algorithms to develop more sophisticated predictive models. ijcrt.orgrsc.org These methods, collectively known as computer-aided drug design (CADD), are integral to the modern drug discovery pipeline. nih.gov

Integration with Green Chemistry Principles in Synthesis

As the chemical industry faces increasing pressure to reduce its environmental impact, the integration of green chemistry principles into synthetic processes is becoming a priority. unibo.it Future research on this compound will not only focus on its biological activity but also on developing sustainable and environmentally friendly methods for its synthesis.

The 12 principles of green chemistry provide a framework for this endeavor, encouraging the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes. unibo.it A key area of focus is the replacement of toxic solvents and harsh reagents with greener alternatives. Recent studies have demonstrated the green synthesis of hydrazide derivatives using L-proline as a reusable organocatalyst in a grinding technique, which minimizes solvent use and simplifies purification. mdpi.com Another approach involves using micellar conditions to conduct reactions in water, thereby replacing volatile and hazardous organic solvents like dichloromethane (B109758). uniupo.it

These innovative methods often lead to cleaner reactions, higher purity, shorter reaction times, and increased yields. mdpi.com For the synthesis of this compound, future work could explore:

Catalysis: Employing biodegradable and reusable catalysts, such as enzymes or organocatalysts, to replace traditional acid or base catalysts. mdpi.com

Alternative Solvents: Using water, supercritical fluids, or bio-based solvents instead of conventional petroleum-derived solvents. unibo.it

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

By adopting these principles, the entire lifecycle of this compound, from synthesis to application, can be made more sustainable.

Q & A

Q. What are the standard synthetic routes for N'-(isobutyryl)benzohydrazide and its derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation reactions between substituted hydrazides and carbonyl-containing precursors. For example, derivatives can be synthesized by reacting benzohydrazide with isobutyryl chloride under reflux in a solvent like dichloromethane. Key factors include:

- Temperature control : Reactions often proceed at 60–100°C to activate intermediates without decomposition .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility, while green solvents like PEG 400 improve sustainability .

- Stoichiometry : A 1:1 molar ratio of hydrazide to acyl chloride minimizes side products .

Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification by recrystallization (e.g., methanol) .

Q. How are spectroscopic techniques applied to confirm the structural integrity of this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : - and -NMR identify hydrazone (–NH–N=C–) and aromatic protons. For instance, a singlet at δ 10–12 ppm confirms the hydrazide NH group .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- FT-IR : Stretching bands at 1650–1700 cm (C=O) and 3200–3400 cm (N–H) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance antibacterial activity but may reduce solubility, affecting bioavailability .